2,3-dichloroprop-2-en-1-amine
Description
Contextualization and Significance within Halogenated Unsaturated Amine Chemistry
Halogenated unsaturated amines are significant in medicinal and agricultural chemistry due to their potential biological activities. The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. While the broader class of halogenated amines has been a subject of study, the specific contributions and potential applications of 2,3-dichloroprop-2-en-1-amine within this family are not well-established in available research.
Historical Trajectories and Evolution of Research on this compound
There is no clear historical trajectory or significant evolution of research specifically focused on this compound found in the surveyed literature. Research on related compounds, such as other dichloropropene derivatives, has been more extensive, often focusing on their use as intermediates in the synthesis of pharmaceuticals and agrochemicals. nordmann.globalfishersci.ca
Classification and Structural Characteristics Relevant to Reactivity Studies
This compound is a primary amine containing a dichlorinated alkene moiety. The key structural features that would be relevant to its reactivity include the nucleophilic primary amine group (-NH2) and the electron-deficient carbon-carbon double bond due to the presence of two chlorine atoms. The vinylic chlorine atoms are generally less reactive in nucleophilic substitution reactions compared to allylic or alkyl halides. The specific arrangement of these groups in this compound would be expected to govern its chemical behavior in various reactions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 100704-14-1 | chemscene.com |
| Molecular Formula | C3H5Cl2N | chemscene.com |
| Molecular Weight | 125.980 g/mol | chemscene.com |
Properties
CAS No. |
100704-14-1 |
|---|---|
Molecular Formula |
C3H5Cl2N |
Molecular Weight |
126 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dichloroprop 2 En 1 Amine and Its Isomeric Precursors
Direct Synthesis Approaches to 2,3-Dichloroprop-2-en-1-amine
Direct synthesis of the target compound presents a more streamlined approach, although it is not without its complexities due to the reactive nature of the involved molecules.
Amination Reactions of Dichlorinated Propenes
The direct reaction of 2,3-dichloropropene with an amine source, such as ammonia (B1221849), is a conceivable route to this compound. This nucleophilic substitution reaction would theoretically involve the displacement of a chlorine atom by the amino group. However, the reactivity of 2,3-dichloropropene with amines and ammonia can be complex and may lead to a mixture of products or decomposition. proquest.comfraunhofer.de The presence of two chlorine atoms and a double bond introduces multiple reactive sites, potentially leading to side reactions.
The reaction of N,N-dimethylallylamine with chlorine, after initial hydrochlorination, has been used to prepare 2,3-dichloro-N,N-dimethylpropylamine, demonstrating that dichlorination of an existing amine structure is feasible. nih.gov This suggests that direct amination of a dichlorinated propene might require carefully controlled conditions to achieve the desired selectivity.
Halogenation of Unsaturated Amines and Subsequent Transformations
An alternative direct approach involves the halogenation of an unsaturated amine precursor, such as prop-2-en-1-amine (allylamine), followed by subsequent transformations. The direct chlorination of allylamine (B125299) would be expected to lead to the addition of chlorine across the double bond, forming a dichlorinated propanamine derivative. A subsequent elimination reaction would then be necessary to reintroduce the double bond at the desired position.
The chlorination of amines can be achieved using various reagents, including hypochlorous acid. proquest.com However, controlling the regioselectivity of the halogenation and the subsequent elimination reaction to yield the specific isomer this compound can be challenging.
Synthesis of Key Intermediates and Related Chlorinated Propene Derivatives
The synthesis of the target amine often relies on the preparation of key chlorinated propene intermediates.
Preparation of 2,3-Dichloropropenes
2,3-Dichloropropene is a crucial precursor for potential amination reactions. Industrially, it is primarily synthesized through two main routes:
High-Temperature Chlorination of Propene: This method involves the radical substitution of an allylic hydrogen on propene with chlorine at high temperatures (around 400-500 °C). fraunhofer.detu-darmstadt.dersc.orgacsgcipr.orgbohrium.com This process yields allyl chloride, which can be further chlorinated.
Dehydrochlorination of 1,2,3-Trichloropropane (B165214): 1,2,3-trichloropropane, often a byproduct of other industrial processes, can be dehydrochlorinated using a base to produce 2,3-dichloropropene. nih.govacs.orgrsc.orgacs.orgresearchgate.netwikipedia.orgorganic-chemistry.orgnih.gov This reaction can be carried out using an aqueous solution of a caustic alkali like sodium hydroxide (B78521). rsc.orgacs.org
The choice of method often depends on the availability and cost of the starting materials.
Table 1: Comparison of Industrial Synthesis Routes for 2,3-Dichloropropene
| Feature | High-Temperature Chlorination of Propene | Dehydrochlorination of 1,2,3-Trichloropropane |
| Starting Material | Propene | 1,2,3-Trichloropropane |
| Key Reagent | Chlorine Gas | Base (e.g., NaOH) |
| Reaction Type | Radical Substitution | Elimination |
| Typical Temperature | 400-500 °C | Varies, can be lower than chlorination |
| Key Advantage | Direct from a common feedstock | Utilizes a potential waste byproduct |
Routes to Allylic Halides and Their Conversion to Amine Precursors
The synthesis of allylic halides is a fundamental step in many organic transformations, including the preparation of amines.
Preparation of Allylic Halides:
Allylic halides can be prepared from alkenes through various methods, including:
Allylic Bromination: N-Bromosuccinimide (NBS) is a common reagent for the selective bromination of the allylic position of alkenes in the presence of light or a radical initiator. proquest.comrsc.orgrsc.orgrcsi.com
Allylic Chlorination: High-temperature chlorination of alkenes favors substitution at the allylic position. fraunhofer.debohrium.com
Conversion to Amines:
Allylic halides can be converted to allylic amines through nucleophilic substitution reactions with ammonia or primary amines. google.com This reaction is a standard method for forming C-N bonds.
A potential, though less direct, route to this compound could involve the synthesis of 2,3-dichloroprop-2-en-1-ol as an intermediate. This alcohol could then be converted to the corresponding halide, which is subsequently aminated. 2-Chloro-2-propen-1-ol is a known compound that can be synthesized, suggesting that related dichlorinated analogs might be accessible. paperpublications.org The conversion of 3-chloroprop-1-ene to prop-2-en-1-ol with dilute aqueous sodium hydroxide is a known reaction, indicating the feasibility of substituting a halogen with a hydroxyl group in a related system. arxiv.org
Green Chemistry Principles and Sustainable Synthetic Routes in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. organic-chemistry.orgnih.govijsr.net In the context of synthesizing this compound and its precursors, several strategies can be considered to enhance sustainability.
Alternative Solvents and Catalysts:
Ionic Liquids: These salts with low melting points can serve as alternative solvents for halogenation and amination reactions, potentially offering easier product separation and catalyst recycling. nih.govresearchgate.netgoogle.comresearchgate.netrsc.org Brønsted-acidic ionic liquids have been shown to catalyze halogenation reactions effectively. nih.gov
Phase Transfer Catalysis: This technique can facilitate reactions between reactants in immiscible phases, reducing the need for harsh solvents and potentially increasing reaction rates. acsgcipr.orgwikipedia.orgrcsi.comrsc.org Quaternary ammonium (B1175870) salts are common phase-transfer catalysts. wikipedia.org
Greener Solvents: The use of less hazardous solvents, such as water or bio-derived solvents, is a key aspect of green chemistry. google.com Research into greener solvent selection for reactions like olefin metathesis provides a framework for evaluating solvent choices in the synthesis of chlorinated olefins. google.com
Biocatalysis:
The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally benign approach to chemical synthesis. fraunhofer.dersc.orgbohrium.comacs.orgacs.orgrsc.orgrsc.org
Biocatalytic Amination: Enzymes such as transaminases and ammonia lyases are being explored for the synthesis of amines from various precursors, including alkenes and alcohols. fraunhofer.debohrium.comacs.orgrsc.org These biocatalytic methods often operate under mild conditions and can exhibit high enantioselectivity. acs.orgrsc.org
Sustainable Feedstocks: The use of renewable resources, such as biomass-derived oxygenates, as starting materials for amine synthesis is a major focus of green chemistry research. tu-darmstadt.dersc.orgacs.orgrsc.org
Table 2: Application of Green Chemistry Principles to the Synthesis
| Green Chemistry Principle | Application in Synthesis of this compound & Precursors |
| Use of Catalysis | Employing phase transfer catalysts or biocatalysts for amination and halogenation reactions to improve efficiency and reduce waste. acsgcipr.orgwikipedia.orgrcsi.comrsc.org |
| Use of Safer Solvents | Replacing traditional volatile organic compounds with ionic liquids or greener solvents like water or bio-derived alternatives. nih.govresearchgate.netgoogle.comresearchgate.netrsc.orggoogle.com |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |
| Use of Renewable Feedstocks | Exploring the use of biomass-derived precursors for the synthesis of amines. tu-darmstadt.dersc.orgacs.orgrsc.org |
| Energy Efficiency | Developing catalytic processes that operate at lower temperatures and pressures. fraunhofer.de |
Mechanistic Investigations of Synthetic Pathways
The formation of this compound and its precursors involves fundamental reaction mechanisms in organic chemistry, primarily elimination and nucleophilic substitution reactions.
Mechanism of Precursor Formation: Dehydrochlorination
The synthesis of dichloropropene isomers from 1,2,3-trichloropropane (TCP) is a classic example of a base-induced elimination reaction. This transformation typically proceeds through an E2 (bimolecular elimination) mechanism. A strong base, such as the hydroxide ion (OH⁻) from NaOH, abstracts a proton from a carbon atom adjacent to a carbon bearing a leaving group (a chlorine atom). Simultaneously, the C-Cl bond breaks, and a π-bond forms between the two carbon atoms, resulting in an alkene. The regioselectivity of this reaction (i.e., which dichloropropene isomer is formed) depends on the reaction conditions and the relative acidity of the protons in the TCP molecule. For example, the formation of 2,3-dichloroprop-1-ene from TCP involves the removal of a proton from C1 and the elimination of the chloride from C2. researchgate.netchemicke-listy.cz
Mechanism of Amination: Nucleophilic Allylic Substitution
The conversion of the 1,2,3-trichloroprop-2-ene precursor to the final amine product occurs via a nucleophilic substitution at the allylic position.
Sₙ2 Mechanism : In both the direct amination with ammonia and the first step of the Gabriel synthesis with the phthalimide (B116566) anion, the reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The nucleophile (the lone pair on the nitrogen of ammonia or the phthalimide anion) directly attacks the electrophilic C1 carbon, which is bonded to the allylic chlorine. This attack occurs from the side opposite to the C-Cl bond. As the new C-N bond forms, the C-Cl bond breaks, and the chloride ion is expelled as the leaving group. This all occurs in a single, concerted step through a trigonal bipyramidal transition state. The vinylic chlorides on C2 and C3 are unreactive under these conditions because the sp²-hybridized carbons of the double bond are resistant to Sₙ2 attack due to steric hindrance and the high energy required to break the stronger C=C bond character.
Subsequent Reaction Steps :
In the direct amination, the initial product is an ammonium salt. A second molecule of ammonia then acts as a base, deprotonating the ammonium ion in an acid-base equilibrium to yield the neutral primary amine. nist.gov
In the Gabriel synthesis, the cleavage of the N-alkylated phthalimide by hydrazine (B178648) involves nucleophilic acyl substitution, where hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to its opening and the eventual release of the primary amine.
Alternative Catalytic Mechanisms : While the direct Sₙ2 pathway is the most fundamental, it is noteworthy that transition-metal-catalyzed allylic aminations offer alternative mechanistic routes. researchgate.net Catalysts based on copper or palladium can activate the allylic system. researchgate.netnih.gov These reactions may proceed through the formation of a π-allyl metal complex . In such a mechanism, the metal coordinates to the double bond of the precursor, facilitating the departure of the leaving group to form a cationic π-allyl complex. The amine nucleophile then attacks this complex, typically at one of the terminal carbons, to form the final product. While specific studies on 1,2,3-trichloroprop-2-ene are not detailed, these catalyzed pathways are of significant mechanistic interest in modern organic synthesis for controlling regioselectivity and stereoselectivity in allylic substitutions. nih.gov
Reactivity and Reaction Mechanisms of 2,3 Dichloroprop 2 En 1 Amine
Nucleophilic Substitution Reactions
The structure of 2,3-dichloroprop-2-en-1-amine features two distinct carbon-chlorine bonds: one at a vinylic position (on the C=C double bond) and one at an allylic position (adjacent to the double bond). This differentiation is crucial for understanding its behavior in nucleophilic substitution reactions.
At Allylic and Vinylic Carbon Centers
Nucleophilic substitution at the vinylic carbon (C-2) is generally considered to be very slow. Vinylic halides are known to be unreactive towards nucleophilic attack due to the increased bond strength from the sp2 hybridization of the carbon and resonance effects. stackexchange.comlibretexts.org The lone pairs of the vinylic chlorine can delocalize into the pi-system of the double bond, giving the C-Cl bond partial double bond character and making it harder to break.
In contrast, the chlorine atom at the allylic carbon (C-3) is expected to be significantly more susceptible to nucleophilic substitution. Allylic halides are typically reactive in S_N reactions because the carbocation intermediate formed during an S_N1 reaction is resonance-stabilized by the adjacent double bond. unacademy.comyoutube.com In an S_N2 reaction, the transition state is also stabilized by the pi-system. Therefore, it is predicted that nucleophiles will preferentially attack the C-3 position, displacing the chloride ion.
Predicted Reactivity Order for Nucleophilic Substitution: Allylic Position (C-3) > Vinylic Position (C-2)
Stereochemical Aspects of Substitution Reactions
Should a nucleophilic substitution reaction occur at the allylic center via an S_N1 mechanism, it would proceed through a planar, resonance-stabilized allylic carbocation. This would likely lead to a mixture of stereoisomeric products if the nucleophile can attack from either face of the intermediate. If the reaction follows an S_N2 pathway, it would proceed with an inversion of configuration at the C-3 carbon. However, as the starting material is achiral, this would not lead to different enantiomers unless a chiral nucleophile is used.
Electrophilic Reactions
The this compound molecule offers two primary sites for electrophilic attack: the carbon-carbon double bond and the lone pair of electrons on the nitrogen atom.
Reactions at the Double Bond
The carbon-carbon double bond is a region of high electron density and is generally susceptible to electrophilic addition. However, the presence of two electron-withdrawing chlorine atoms on the double bond is expected to decrease its nucleophilicity, making it less reactive towards electrophiles compared to a simple alkene. Despite this deactivation, strong electrophiles could still potentially add across the double bond. The regioselectivity of such an addition would be influenced by the electronic effects of both the chlorine atoms and the aminomethyl group.
Functionalization via Nitrogen Atom
The nitrogen atom of the primary amine group possesses a lone pair of electrons, making it a nucleophilic center. libretexts.org It is expected to readily react with a wide range of electrophiles. organic-chemistry.orgresearchgate.netnih.gov This is a common and predictable reaction for amines. youtube.com For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides. Alkylation with alkyl halides would lead to secondary, tertiary, and potentially quaternary ammonium (B1175870) salts. researchgate.netthieme-connect.com
Table 1: Predicted Products of Reactions at the Nitrogen Atom
| Electrophile | Predicted Product |
| Acetyl chloride | N-(2,3-dichloroprop-2-en-1-yl)acetamide |
| Methyl iodide | 2,3-dichloro-N-methylprop-2-en-1-amine |
| Benzaldehyde | N-(2,3-dichloroprop-2-en-1-yl)benzaldimine (after dehydration) |
Cycloaddition Reactions and Pericyclic Processes
Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. wikipedia.org The double bond in this compound could potentially act as a dienophile or a dipolarophile in such reactions.
The feasibility of a [4+2] cycloaddition, such as the Diels-Alder reaction, would depend on the electronic nature of the diene. Given the electron-withdrawing nature of the chlorine atoms, the double bond is electron-poor and might react with electron-rich dienes. youtube.comyoutube.com
Similarly, in [3+2] dipolar cycloadditions, the dichlorinated alkene could react with various dipoles like azides, nitrile oxides, or nitrones. The regioselectivity of these cycloadditions would be governed by the frontier molecular orbital (FMO) energies of the reactants. libretexts.orglibretexts.org The stereochemistry of the resulting heterocyclic ring would be determined by the concerted nature of the cycloaddition.
Radical Reactions and Polymerization Initiatives
The presence of a carbon-carbon double bond in this compound suggests its potential participation in radical reactions, including polymerization. The reactivity will be influenced by both the allylic amine and the gem-dichloro substituents on the double bond.
Drawing parallels with vinylidene chloride (1,1-dichloroethene), a structurally similar vinyl dichloride, it is anticipated that this compound could undergo free-radical polymerization. Vinylidene chloride polymerizes through free-radical mechanisms, often initiated by radical initiators, to form polyvinylidene chloride. britannica.comfree.fr The chlorine atoms stabilize the intermediate radicals formed during the addition reaction. free.fr Similarly, the dichlorinated double bond in this compound would be expected to be susceptible to radical addition.
The polymerization of vinyl chloride, another related monomer, proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. It is often carried out in suspension, emulsion, or bulk processes. researchgate.net It is plausible that this compound could undergo similar polymerization processes. Copolymers could also be envisioned, for instance, with vinyl chloride or 2-vinylfuran. chegg.comchemicalpapers.com
The allylic amine functionality, however, may complicate radical polymerization. Allylic hydrogens are known to be susceptible to abstraction by radicals, which can lead to chain transfer and inhibition of polymerization. This could potentially lower the molecular weight of the resulting polymer or require specific initiator systems to achieve high polymerization degrees.
Below is a table summarizing the expected reactivity in radical polymerization based on analogous compounds.
| Monomer Type | Initiator | Expected Polymerization Behavior of this compound | Reference Analogs |
| Vinyl Dichloride | Free-radical initiators (e.g., peroxides, AIBN) | Potential for homopolymerization and copolymerization. The dichlorovinyl group is expected to be reactive towards radical addition. | Vinylidene Chloride britannica.comfree.fr, Vinyl Chloride researchgate.net |
| Allylic Amine | Radical initiators | The allylic amine moiety may act as a chain transfer agent, potentially limiting the polymer chain length. | General principles of radical polymerization of allylic compounds |
Transition Metal-Catalyzed Reactions
The dual functionality of this compound, possessing both vinyl chloride and allylic amine motifs, opens up a vast landscape for transition metal-catalyzed transformations. These reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The vinyl dichloride portion of the molecule is a prime candidate for a variety of cross-coupling reactions. Palladium-catalyzed reactions, in particular, are well-established for the functionalization of vinyl halides. numberanalytics.comumb.edu
Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl chloride with an organoboron reagent in the presence of a palladium catalyst and a base. numberanalytics.comresearchgate.netorgchemres.org This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position of the propane (B168953) backbone, leading to functionalized allylic amines. Catalyst systems based on ligands like P(t-Bu)₃ or PCy₃ have proven effective for the Suzuki coupling of vinyl chlorides. acs.org
Heck Reaction: The Heck reaction could couple this compound with an alkene, catalyzed by palladium. numberanalytics.com This would result in the formation of a new carbon-carbon bond at the 2-position, yielding more complex unsaturated amine structures.
Sonogashira Coupling: Coupling with a terminal alkyne via the Sonogashira reaction, typically catalyzed by palladium and a copper(I) co-catalyst, would introduce an alkynyl group. umb.edu
Buchwald-Hartwig Amination: While the molecule already contains an amine, the vinyl chloride moiety could potentially undergo further amination under specific conditions, although intramolecular reactions or reactions with the existing amine could be competing pathways. Palladium-catalyzed amination of vinyl chlorides has been successfully demonstrated using ligands such as proazaphosphatranes. rsc.orgacs.org
The allylic amine functionality can also participate in cross-coupling reactions. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a cornerstone of this area. organic-chemistry.org While the substrate is an amine rather than a typical leaving group, related transformations involving the activation of allylic C-H bonds adjacent to a nitrogen atom are known. organic-chemistry.org
The following table summarizes potential cross-coupling reactions for this compound.
| Coupling Reaction | Coupling Partner | Catalyst System (Examples) | Expected Product Type | Relevant Analogs |
| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | Pd₂(dba)₃/P(t-Bu)₃, Pd(OAc)₂/PCy₃ | 2-Substituted-prop-2-en-1-amine | Vinyl Chlorides acs.org |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ with phosphine (B1218219) ligands | 2-Alkenyl-prop-2-en-1-amine | Vinyl Halides numberanalytics.com |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, amine base | 2-Alkynyl-prop-2-en-1-amine | Vinyl Halides umb.edu |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃/Proazaphosphatrane | Diamine or enamine derivatives | Vinyl Chlorides acs.org |
Beyond cross-coupling, transition metal catalysts can activate the different moieties of this compound for a variety of other functionalizations.
The allylic amine itself can be the site of catalytic functionalization. Iridium-catalyzed allylic amination reactions are known to proceed with high selectivity. organic-chemistry.org While this molecule already possesses an amine, related iridium-catalyzed allylic C-H amidation could be envisioned with appropriate nitrogen sources.
Furthermore, the nitrogen atom can direct the functionalization of the molecule. For instance, directing group-assisted transition-metal-catalyzed vinylic C-H bond functionalization is a known strategy, although the gem-dichloro substitution might influence the feasibility of such a reaction. acs.org
The alkene moiety could also undergo catalytic transformations such as hydroformylation to introduce an aldehyde group, or various addition reactions.
Mechanistic Elucidation through Kinetic and Spectroscopic Studies
Understanding the reaction mechanisms of this compound is crucial for optimizing reaction conditions and predicting outcomes. While no direct studies exist for this specific molecule, we can infer potential mechanistic pathways and methods for their investigation from analogous systems.
For transition metal-catalyzed reactions, the general catalytic cycle for cross-coupling involves oxidative addition, transmetalation, and reductive elimination. chemistryjournals.netnih.gov For the vinyl chloride moiety of this compound, the oxidative addition of the C-Cl bond to a low-valent metal center (e.g., Pd(0)) would be a key step. Kinetic studies on the oxidative addition of vinyl triflates to platinum(0) complexes have provided valuable insights into this process. acs.org
In the case of allylic amination reactions, kinetic studies, such as Reaction Progress Kinetic Analysis (RPKA), have been instrumental in understanding the roles of the catalyst, substrate, and base. For example, studies on iridium-catalyzed allylic amination revealed a first-order dependence on the catalyst and fractional-order dependence on the amine, suggesting a complex interplay of species in the catalytic cycle. nih.gov Such kinetic analyses could be applied to reactions of this compound to determine rate laws and identify rate-determining steps.
Spectroscopic techniques are invaluable for identifying reactive intermediates. For palladium-catalyzed reactions, the formation of π-allyl palladium complexes is a common feature. These intermediates can be characterized by techniques such as NMR and ESI-MS. nih.govresearchgate.netmdpi.com For instance, ESI-CID-MS (Electrospray Ionization-Collision-Induced Dissociation-Mass Spectrometry) has been used to study cesium-bridged amine dimers in iridium-catalyzed allylic amination. nih.gov Similarly, single-molecule fluorescence microscopy has been employed to study palladium(0)-allyl interactions in the Tsuji-Trost reaction, providing insights into the initial activation step. uni-saarland.de These advanced spectroscopic methods could potentially be used to detect and characterize transient intermediates in reactions involving this compound.
The table below outlines potential mechanistic investigation techniques for reactions involving this compound.
| Reaction Type | Mechanistic Aspect to Investigate | Potential Investigation Technique | Anticipated Intermediate/Observation | Reference Analogs |
| Pd-catalyzed Cross-Coupling | Oxidative addition of C-Cl bond | Kinetic studies, DFT calculations | Rate law determination, transition state energies | Vinyl Halides chemistryjournals.netacs.org |
| Ir-catalyzed Allylic Amination | Role of catalyst, amine, and base | Reaction Progress Kinetic Analysis (RPKA) | Reaction orders, catalyst resting state | Allylic Amines nih.gov |
| Pd-catalyzed Allylic Reactions | Formation of π-allyl intermediates | NMR, ESI-MS, Fluorescence Microscopy | Spectroscopic signature of Pd-allyl complex | Allylic substrates researchgate.netmdpi.comuni-saarland.de |
| General Catalytic Cycles | Identification of intermediates | In-situ IR, Raman spectroscopy | Vibrational modes of catalyst-substrate complexes | General catalysis principles |
Domino and Cascade Reactions Initiated by this compound
The multifunctional nature of this compound makes it an ideal candidate for initiating domino and cascade reactions, where a single synthetic operation generates significant molecular complexity through a series of intramolecular and/or intermolecular transformations.
The allylic amine moiety can serve as a nucleophile to initiate a cascade sequence. For example, a domino reaction could be initiated by the Michael addition of the amine to an α,β-unsaturated system, followed by an intramolecular reaction. Domino reactions involving the Michael addition of amines followed by cyclization are well-documented. wiley.com
Alternatively, the allylic amine can be part of a [3+2] heterocyclization, as has been shown in the metal-free domino reaction of enaminones with arylglyoxal monohydrates and aromatic amines to form fused pyrroles through an intermolecular allylic amination step. nih.gov
The vinyl dichloride functionality can also participate in cascade reactions. For instance, a transition metal-catalyzed cross-coupling could be the first step, introducing a new functional group that then undergoes a subsequent intramolecular reaction. An intramolecular Heck reaction following an initial intermolecular coupling is a common cascade strategy.
A hypothetical domino reaction could involve the initial palladium-catalyzed amination of the vinyl chloride with a suitable amine, followed by an intramolecular cyclization of the newly introduced amino group onto the allylic portion of the molecule. Another possibility is an intramolecular cyclization initiated by the existing amine functionality. For instance, after N-functionalization, the nitrogen nucleophile could attack one of the chlorinated carbons of the double bond, potentially leading to heterocyclic structures after elimination of HCl. Efficient methods for constructing functionalized indolines and indolinones have been developed through the intramolecular cascade cyclization of 2-aryl indoles. nih.gov
The table below outlines some potential domino and cascade reactions involving this compound.
| Initiating Functionality | Reaction Partner/Conditions | Potential Cascade Sequence | Expected Product Type | Reference Analogs |
| Allylic Amine (as nucleophile) | α,β-Unsaturated carbonyl/nitrile | Michael addition followed by intramolecular cyclization | Functionalized heterocycles | Nitrogen nucleophiles wiley.com |
| Allylic Amine (in cycloaddition) | Enaminones, Arylglyoxals | [3+2] Heterocyclization via intermolecular allylic amination | Fused pyrrole (B145914) derivatives | Allylic amines nih.gov |
| Vinyl Dichloride (in cross-coupling) | Bifunctional coupling partner | Intermolecular cross-coupling followed by intramolecular cyclization (e.g., Heck) | Polycyclic amine derivatives | Vinyl halides |
| Both functionalities | Transition metal catalyst, suitable reagents | Sequential cross-coupling and intramolecular amination/cyclization | Complex heterocyclic scaffolds | General principles of cascade catalysis |
Derivatization and Functionalization of 2,3 Dichloroprop 2 En 1 Amine As a Building Block
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. youtube.com The structure of 2,3-dichloroprop-2-en-1-amine provides a promising scaffold for the construction of such cyclic systems.
Formation of Pyrrole (B145914), Pyridine (B92270), and Other Azacyclic Systems
While no specific syntheses of pyrroles or pyridines from this compound have been reported, the general principles of heterocyclic chemistry allow for the postulation of several reaction pathways. For instance, the primary amine could engage in condensation reactions with dicarbonyl compounds, a fundamental step in well-known pyrrole syntheses like the Paal-Knorr reaction. nih.gov
The presence of the dichlorovinyl group could also be exploited. For example, reaction with a suitable three-carbon synthon could potentially lead to the formation of a pyridine ring, although this remains a hypothetical transformation for this specific substrate.
Table 1: Postulated Reactions for Azacycle Synthesis
| Heterocycle | Potential Reagent(s) | Reaction Type |
| Pyrrole | 1,4-Dicarbonyl compound | Paal-Knorr type condensation |
| Substituted Pyridine | α,β-Unsaturated carbonyl compound | Aza-Diels-Alder type reaction |
It is important to reiterate that these are projected reaction pathways based on general chemical principles, and have not been experimentally validated for this compound in the reviewed literature.
Construction of Fused Heterocyclic Architectures
The bifunctional nature of this compound suggests its potential use in the synthesis of fused heterocyclic systems. The primary amine could be derivatized to introduce a second reactive site, which could then undergo an intramolecular cyclization involving the dichlorovinyl moiety. For example, acylation of the amine with a reagent containing a nucleophilic group could set the stage for a subsequent ring-closing reaction.
Preparation of Advanced Organic Intermediates
The unique substitution pattern of this compound makes it an intriguing candidate for the synthesis of more complex organic molecules.
Role in the Synthesis of Complex Natural Product Scaffolds
Detailed research on the application of this compound in the synthesis of natural products is not available. However, allylic amines, in general, are crucial structural motifs found in many biologically active natural products. nih.gov The derivatization of this compound could, in theory, provide access to novel intermediates for the synthesis of complex molecular architectures.
Synthesis of Chiral Building Blocks
The synthesis of chiral building blocks from this compound would likely involve an initial resolution of the racemic amine or an asymmetric transformation. The primary amine could be a handle for enzymatic resolution or for derivatization with a chiral auxiliary. Subsequent transformations of the chlorinated alkenyl group could then lead to the formation of enantiomerically enriched building blocks.
Functionalization of the Chlorinated Alkenyl Moiety
The dichlorovinyl group is expected to be a highly reactive site for functionalization. The two chlorine atoms are potential leaving groups for nucleophilic substitution reactions, and the double bond can undergo addition reactions.
Nucleophilic substitution of one or both chlorine atoms could allow for the introduction of a wide range of functional groups. For instance, reaction with thiols could yield vinyl sulfides, while reaction with secondary amines could lead to enamines. The reactivity of the chlorine atoms would likely be influenced by steric and electronic factors.
Table 2: Potential Functionalization Reactions of the Dichlorovinyl Group
| Reagent | Potential Product | Reaction Type |
| Thiol (R-SH) | Vinyl sulfide | Nucleophilic substitution |
| Secondary Amine (R₂NH) | Enamine | Nucleophilic substitution |
| Organometallic Reagent (R-M) | Substituted alkene | Cross-coupling reaction |
Furthermore, the double bond could potentially undergo various addition reactions, such as hydrogenation to the corresponding saturated dichloroalkane, or cycloaddition reactions to form more complex cyclic structures.
Selective Halogen Transformations
The presence of two chlorine atoms on the double bond of this compound offers opportunities for selective substitution reactions. The reactivity of these vinylic chlorides can be modulated by the reaction conditions and the nature of the nucleophile. While specific studies on this compound are limited, the principles of nucleophilic vinylic substitution on analogous systems provide a framework for understanding its potential transformations.
One of the key transformations involves the intramolecular cyclization of the amine onto one of the chlorinated carbons, leading to the formation of heterocyclic structures such as aziridines. The Gabriel synthesis, which involves the intramolecular displacement of a halide by a nitrogen nucleophile, provides a classic example of this type of reaction. organic-chemistry.orgyoutube.comwikipedia.orgbaranlab.org In the case of this compound, treatment with a base could facilitate the deprotonation of the amine, enhancing its nucleophilicity and promoting an intramolecular SN2-type attack to form a highly strained but synthetically useful aziridine (B145994) ring. organic-chemistry.orgyoutube.comwikipedia.orgbaranlab.org The regioselectivity of this cyclization would be a critical aspect to control.
Furthermore, the differential reactivity of the two chlorine atoms could potentially be exploited. The chlorine atom at the C2 position is a typical vinylic halide, while the chlorine at the C3 position is part of a chloromethyl group, rendering it more susceptible to nucleophilic displacement. This inherent difference allows for sequential and selective functionalization.
Introduction of Other Functional Groups onto the Propene Backbone
The dichloropropene backbone of this compound is ripe for the introduction of a variety of functional groups, significantly expanding its synthetic utility. These transformations can lead to the formation of open-chain derivatives or serve as a prelude to cyclization reactions for the synthesis of complex heterocyclic systems.
A notable example of such functionalization is the reaction of related 1,3-dichloropropenes with thiourea (B124793) to synthesize thiazole (B1198619) derivatives. justia.comsemanticscholar.org In a similar vein, this compound can be envisioned to react with thiourea. The reaction would likely proceed through the initial formation of an S-alkylated isothiourea intermediate via displacement of one of the chlorine atoms, followed by an intramolecular cyclization involving the amine functionality to yield a 2-aminothiazole (B372263) derivative. A plausible reaction scheme is the formation of 2-amino-5-(chloromethyl)thiazole, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. justia.comsemanticscholar.orgchemicalbook.comgoogle.com
The reaction of this compound with various nucleophiles can lead to a diverse array of functionalized products. For instance, reaction with alkoxides or phenoxides could introduce ether linkages, while reaction with thiolates would yield thioethers. The primary amine itself can act as a nucleophile in intermolecular reactions, although its reactivity can be influenced by steric hindrance and electronic effects. libretexts.orgmasterorganicchemistry.com
The following interactive table summarizes potential functionalization reactions of this compound based on the reactivity of analogous compounds.
| Nucleophile | Potential Product Structure | Product Class |
| Thiourea | 2-Amino-5-(chloromethyl)thiazole | Heterocycle (Thiazole) |
| Ammonia (B1221849)/Amines | Diamine derivatives | Aliphatic Amines |
| Alkoxides (e.g., RO⁻) | Alkoxy-substituted propene amine | Ether |
| Thiolates (e.g., RS⁻) | Thio-substituted propene amine | Thioether |
| Cyanide (e.g., CN⁻) | Cyano-substituted propene amine | Nitrile |
The derivatization of this compound is not limited to nucleophilic substitution. The double bond presents a site for various addition reactions, and the amine group can undergo a wide range of transformations, including acylation, alkylation, and formation of Schiff bases. libretexts.org These functionalization strategies underscore the potential of this compound as a versatile synthon for the construction of a wide range of complex organic molecules.
Theoretical and Computational Chemistry Studies on 2,3 Dichloroprop 2 En 1 Amine
Electronic Structure and Molecular Conformation Analysis
The electronic structure and preferred three-dimensional arrangement of 2,3-dichloroprop-2-en-1-amine are fundamental to its reactivity and interactions. Computational methods, such as Density Functional Theory (DFT), are employed to determine the most stable conformations (isomers) and to map the electron density distribution across the molecule.
Analysis of the molecular geometry reveals key bond lengths, bond angles, and dihedral angles that define the shape of the molecule. The presence of the double bond between the second and third carbon atoms (C2=C3) introduces rigidity to that portion of the molecule, while the C1-C2 single bond allows for rotational freedom of the aminomethyl group (-CH2NH2). The chlorine atoms attached to the double bond significantly influence the electronic environment.
The molecular electrostatic potential (MEP) surface is a critical aspect of the electronic structure analysis. It visually represents the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the electronegative chlorine atoms and the nitrogen atom of the amine group are expected to be regions of negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine and methylene (B1212753) groups will exhibit positive potential (electron-poor), indicating sites for potential nucleophilic interaction.
Table 1: Predicted Geometric Parameters for this compound This table presents hypothetical data for illustrative purposes, as specific research on this compound is scarce.
| Parameter | Predicted Value |
| C1-N Bond Length | 1.45 Å |
| C2=C3 Bond Length | 1.34 Å |
| C2-Cl Bond Length | 1.73 Å |
| C3-Cl Bond Length | 1.72 Å |
| C1-C2-C3 Bond Angle | 121° |
| H-N-H Bond Angle | 107° |
Quantum Chemical Predictions of Reactivity and Selectivity
Quantum chemical calculations provide quantitative insights into the reactivity and selectivity of this compound. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A small HOMO-LUMO energy gap generally suggests higher reactivity. For this compound, the lone pair of electrons on the nitrogen atom is expected to contribute significantly to the HOMO, making the amine group a primary site for electrophilic attack. The LUMO is likely to be distributed over the π* orbital of the C=C double bond and the σ* orbitals of the C-Cl bonds, indicating that these are the regions where the molecule would accept electrons in a reaction.
Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to provide a more comprehensive picture of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters are instrumental in predicting how the molecule will behave in different chemical environments.
Table 2: Calculated Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes.
| Descriptor | Predicted Value (eV) |
| HOMO Energy | -8.5 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 8.0 |
| Electronegativity (χ) | 4.5 |
| Chemical Hardness (η) | 4.0 |
Reaction Pathway Elucidation and Transition State Characterization
Computational chemistry allows for the detailed exploration of potential reaction pathways for this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanisms, including the structures of transition states and intermediates.
For instance, the reaction of this compound with a nucleophile could proceed via several pathways, such as nucleophilic substitution at the allylic carbon (C1) or addition to the double bond. Computational modeling can determine the activation energies for each of these pathways. The pathway with the lowest activation energy is the one that is most likely to occur under a given set of conditions.
Transition state theory is used to calculate the rate constants of these elementary reaction steps. The geometry of the transition state, a high-energy, transient species, provides crucial information about the mechanism of the reaction. For example, in a substitution reaction, the transition state might show the simultaneous breaking of the C-N bond and the formation of a new bond with the incoming nucleophile.
Spectroscopic Property Simulations for Structural Assignment
Theoretical calculations are invaluable for predicting the spectroscopic properties of a molecule, which can then be used to interpret experimental spectra and confirm the molecule's structure.
Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. For this compound, characteristic vibrational modes would include the N-H stretching of the amine group, C-H stretching of the methylene group, C=C stretching of the double bond, and C-Cl stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be calculated. These shifts are highly sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecule's structure.
UV-Vis Spectroscopy: The electronic transitions between molecular orbitals can be predicted, corresponding to the absorption of ultraviolet and visible light. These calculations can help to understand the electronic structure and chromophores within the molecule.
Table 3: Predicted Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes.
| Spectroscopy | Feature | Predicted Value |
| IR | N-H Stretch | 3300-3400 cm⁻¹ |
| IR | C=C Stretch | 1640-1660 cm⁻¹ |
| ¹H NMR | -CH₂- Protons | 3.2-3.5 ppm |
| ¹³C NMR | C=C Carbons | 110-140 ppm |
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum chemical calculations typically focus on a single, isolated molecule, molecular dynamics (MD) simulations provide insights into the behavior of a large ensemble of molecules over time. MD simulations are particularly useful for studying the intermolecular interactions of this compound, both with itself and with solvent molecules.
These simulations can reveal information about the liquid-state structure, such as the radial distribution functions which describe the probability of finding another molecule at a certain distance. For this compound, hydrogen bonding between the amine groups of adjacent molecules is expected to be a significant intermolecular force.
MD simulations can also be used to calculate transport properties like diffusion coefficients and viscosity. Understanding how this molecule interacts with its environment is crucial for predicting its behavior in solution and for designing potential applications. For example, simulations in an aqueous environment would shed light on the hydration shell around the molecule and the nature of its interactions with water molecules.
Advanced Analytical Methodologies for Research on 2,3 Dichloroprop 2 En 1 Amine
High-Resolution Spectroscopic Techniques for Structural and Mechanistic Elucidation
High-resolution spectroscopy is indispensable for determining the precise atomic arrangement and electronic environment of 2,3-dichloroprop-2-en-1-amine. Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and vibrational spectroscopy provide complementary information for a complete structural and mechanistic picture.
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a definitive assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the amine (-NH₂) protons, the methylene (B1212753) (-CH₂-) protons, and the two geminal vinylic (=CH₂) protons. The amine protons typically appear as a broad singlet, and their chemical shift can be concentration-dependent. libretexts.org The methylene protons adjacent to the amine group would appear as a doublet, coupled to the vinylic protons. The two vinylic protons are chemically non-equivalent and would likely appear as two distinct signals, possibly showing geminal coupling to each other and vicinal coupling to the methylene protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show three distinct signals corresponding to the three carbon atoms in the molecule. The sp² hybridized carbons of the double bond will resonate in the olefinic region (typically δ 100-150 ppm), with the carbon atom bonded to two chlorine atoms appearing at a significantly different shift compared to the terminal =CH₂ carbon. organicchemistrydata.orgoregonstate.edu The sp³ hybridized methylene carbon attached to the nitrogen will appear in the aliphatic region (typically δ 30-60 ppm). libretexts.org
2D NMR Techniques (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. ceitec.czcolumbia.edu It would show a clear correlation between the methylene protons and the vinylic protons, confirming their connectivity through bonds.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the methylene proton signal to the methylene carbon signal and the vinylic proton signals to their corresponding vinylic carbon signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and general NMR principles.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Correlations (2D NMR) |
|---|---|---|---|---|
| =CH₂ | ¹H | ~5.5 - 6.0 | Singlet or Doublet | COSY to -CH₂-, HSQC to C1, HMBC to C2/C3 |
| -CH₂-N | ¹H | ~3.5 - 4.0 | Singlet or Doublet | COSY to =CH₂, HSQC to C3, HMBC to C1/C2 |
| -NH₂ | ¹H | ~1.0 - 3.0 (variable) | Broad Singlet | Generally no correlations observed |
| C1 (=CH₂) | ¹³C | ~125 - 135 | N/A | HSQC to =CH₂ protons, HMBC from -CH₂- protons |
| C2 (-CCl₂=) | ¹³C | ~130 - 140 | N/A | HMBC from =CH₂ and -CH₂- protons |
| C3 (-CH₂-N) | ¹³C | ~40 - 50 | N/A | HSQC to -CH₂- protons, HMBC from =CH₂ protons |
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the parent compound and its fragments.
Molecular Ion and Isotopic Pattern: The most distinctive feature in the mass spectrum of this compound would be its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). A molecule containing two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M) at M, M+2, and M+4, with relative intensities of approximately 9:6:1. libretexts.org HRMS can confirm that the mass difference between these peaks corresponds precisely to that of the chlorine isotopes.
Fragmentation Analysis: Electron ionization (EI) would induce fragmentation, providing structural information. A key fragmentation pathway for amines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. projectguru.in For this compound, this would lead to the formation of a resonance-stabilized iminium cation. Other likely fragmentations include the loss of chlorine atoms and cleavage of the allyl group.
Reaction Monitoring: HRMS is an excellent tool for monitoring reaction progress. By analyzing aliquots of a reaction mixture over time, one can track the disappearance of the reactant's molecular ion and the appearance of the product's molecular ion. This allows for the rapid assessment of reaction conversion and the identification of any intermediates or byproducts, which would appear as new, distinct signals in the mass spectrum.
Table 2: Predicted HRMS Fragments for this compound Based on common fragmentation pathways for amines and halogenated compounds.
| m/z (for ³⁵Cl) | Possible Fragment Ion | Formula | Notes |
|---|---|---|---|
| 123 | [M]⁺ | [C₃H₅Cl₂N]⁺ | Molecular ion. Will show M, M+2, M+4 pattern. |
| 88 | [M - Cl]⁺ | [C₃H₅ClN]⁺ | Loss of one chlorine atom. Will show M, M+2 pattern. |
| 53 | [M - 2Cl]⁺ | [C₃H₅N]⁺ | Loss of both chlorine atoms. |
| 30 | [CH₂NH₂]⁺ | [CH₄N]⁺ | Result of alpha-cleavage, a characteristic peak for primary amines. projectguru.in |
Vibrational spectroscopy probes the stretching and bending of chemical bonds, providing a fingerprint of the functional groups present in a molecule. acs.org
Infrared (IR) Spectroscopy:
N-H Vibrations: As a primary amine, the compound will exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. orgchemboulder.comlibretexts.orgopenstax.org A distinct N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹. orgchemboulder.com
C=C and C-Cl Vibrations: A C=C stretching vibration for the dichlorinated alkene group should appear around 1600-1640 cm⁻¹. nih.gov The strong C-Cl stretching vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹. researchgate.netshimadzu.com
Reaction Progress: The progress of a reaction involving the amine group (e.g., acylation) can be monitored by the disappearance of the N-H stretching bands and the appearance of new bands, such as the amide C=O stretch (around 1650 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric and non-polar bonds, which may be weak in the IR spectrum. stellarnet.us The C=C double bond and the C-Cl bonds of the dichlorovinyl group are expected to produce strong and sharp signals in the Raman spectrum, making it an excellent complementary technique to IR. researchgate.netresearchgate.net The isotopic effect of ³⁵Cl and ³⁷Cl can sometimes be observed as a shift in the vibrational frequency of the C-Cl bond. youtube.com
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |
|---|---|---|---|
| -NH₂ | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR (two bands) orgchemboulder.comopenstax.org |
| -NH₂ | N-H Bend (scissoring) | 1580 - 1650 | IR orgchemboulder.com |
| C=C | C=C Stretch | 1600 - 1640 | IR (weak to medium), Raman (strong) nih.govresearchgate.net |
| C-N | C-N Stretch | 1020 - 1250 | IR orgchemboulder.com |
| C-Cl | C-Cl Stretch | 600 - 800 | IR (strong), Raman (strong) shimadzu.comresearchgate.net |
Chromatographic Methods for Separation and Purity Assessment in Research Contexts
Chromatography is essential for separating this compound from starting materials, byproducts, and solvents, as well as for assessing its purity. The choice between gas and liquid chromatography depends on the volatility and polarity of the compound and its matrix.
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov While this compound has some volatility, its primary amine group can cause poor peak shape (tailing) and potential degradation on standard GC columns.
Derivatization: To overcome these issues, chemical derivatization is often necessary. The primary amine can be converted into a less polar, more volatile, and more thermally stable derivative. researchgate.net Common derivatization strategies include:
Acylation: Reaction with anhydrides like pentafluoropropionic anhydride (B1165640) (PFPA) to form a stable amide. mdpi.com
Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a silyl-amine. nih.gov
Analysis: The resulting derivative can be readily analyzed by GC-MS. The mass spectrometer provides definitive identification based on the characteristic mass spectrum of the derivative, while the gas chromatograph provides retention time data for quantification and purity assessment. This method is particularly useful for analyzing reaction mixtures where volatile byproducts or chlorinated hydrocarbon precursors are present. gcms.czepa.gov
Table 4: Derivatization Strategies for GC-MS Analysis
| Derivatization Reagent | Derivative Type | Advantages | Reference |
|---|---|---|---|
| Pentafluoropropionic Anhydride (PFPA) | Fluoroacyl Amide | Creates highly volatile and electron-capturing derivatives, enhancing sensitivity. | mdpi.comjfda-online.com |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Amine | Common, effective at increasing volatility and thermal stability. | nih.gov |
| Methyl Chloroformate (MCF) | Carbamate | Good for polyfunctional amines, stable derivatives. | nih.gov |
LC-MS is ideally suited for the analysis of polar, non-volatile, or thermally labile compounds like this compound, as it does not require the analyte to be vaporized. nih.gov
Separation Modes:
Reversed-Phase (RP) LC: Standard C18 columns may provide limited retention for this polar amine. To enhance retention, ion-pairing chromatography can be employed, where an agent like tributylamine (B1682462) is added to the mobile phase to form an ion pair with the protonated amine, increasing its hydrophobicity. nih.govchemrxiv.org
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative that uses a polar stationary phase and a high organic content mobile phase, providing excellent retention for very polar compounds.
Detection (MS and MS/MS):
The LC eluent is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source, which is ideal for polar molecules that can be readily protonated.
Tandem Mass Spectrometry (LC-MS/MS): For highly selective and sensitive analysis in complex matrices (e.g., reaction mixtures, biological extracts), tandem mass spectrometry is used. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the protonated molecular ion of the target compound) is selected, fragmented, and a specific product ion is monitored. This provides a very low background and high specificity, allowing for accurate quantification even at trace levels. nih.gov LC-MS/MS is also invaluable for detecting other halogenated compounds that may be present in a sample. nih.govresearchgate.net
Table 5: Potential LC-MS Methods for this compound Analysis
| LC Mode | Column Type | Mobile Phase Consideration | Detection Mode |
|---|---|---|---|
| Reversed-Phase (RP) | C18, C8 | Acidified water/acetonitrile or methanol. May require ion-pairing agent (e.g., TBA). nih.gov | ESI+, MRM for quantification. |
| Hydrophilic Interaction (HILIC) | Amide, Cyano | High percentage of organic solvent (e.g., acetonitrile) with aqueous buffer. | ESI+, Full scan for identification, MRM for quantification. nih.gov |
| Reversed-Phase with Derivatization | C18 | Derivatization (e.g., with AccQ-Tag) to increase hydrophobicity and improve retention. acs.org | ESI+, MRM for quantification of the derivative. |
Therefore, the requested article on "" focusing on the solid-state structure determination of its derivatives by X-ray crystallography cannot be generated at this time due to the absence of relevant research findings in the public domain.
Further research would be required to synthesize and analyze derivatives of this compound using X-ray crystallography to provide the data necessary for such an article.
Role of 2,3 Dichloroprop 2 En 1 Amine in Contemporary Organic Synthesis and Materials Science
Precursor in Agrochemical and Specialty Chemical Synthesis
The presence of both a nucleophilic amine and electrophilic carbon centers makes 2,3-dichloroprop-2-en-1-amine a promising candidate for the synthesis of novel agrochemicals and specialty chemicals. The related compound, 1,3-dichloropropene (B49464), is a widely used soil fumigant for nematode control, highlighting the utility of the dichloropropene scaffold in agriculture. made-in-china.comnih.govwikipedia.orgepa.govepa.goveuropa.eu The introduction of an amine group in this compound allows for its incorporation into more complex molecular structures, potentially leading to new active ingredients with unique modes of action.
The reactivity of the amine group allows for derivatization to form amides, sulfonamides, and other functionalities common in pesticide and herbicide design. Furthermore, the dichlorovinyl group can undergo various reactions, including nucleophilic substitution and cross-coupling, to introduce further diversity. While specific examples of agrochemicals derived directly from this compound are not widely reported in public literature, the known bioactivity of related chlorinated and amino-functionalized compounds underscores its potential in this sector.
Table 1: Comparison of this compound and Related Agrochemical Intermediates
| Compound Name | CAS Number | Molecular Formula | Key Features Relevant to Agrochemicals |
| This compound | 100704-14-1 | C₃H₅Cl₂N | Dichlorovinyl group, primary amine for derivatization |
| 1,3-Dichloropropene | 542-75-6 | C₃H₄Cl₂ | Established nematicide, dichloropropene scaffold nih.govwikipedia.org |
| 1,2-Dichloropropane | 78-87-5 | C₃H₆Cl₂ | Former soil fumigant and chemical intermediate nih.gov |
| 3,4-Dichloroaniline | 95-76-1 | C₆H₅Cl₂N | By-product of aniline-derived herbicides researchgate.net |
Ligand and Catalyst Development in Organometallic Chemistry
While there is no specific public documentation of organometallic complexes formed with this compound, the broader class of amine-containing ligands is fundamental to many catalytic reactions, including hydrogenations, cross-couplings, and hydroformylations. The presence of the chlorine atoms could influence the electronic nature of the metal center, potentially leading to unique catalytic activities. Further research into the coordination chemistry of this compound could unveil new catalytic systems with applications in fine chemical synthesis.
Integration into Polymer and Material Science Applications
The bifunctional nature of this compound makes it an intriguing monomer for the synthesis of functional polymers. The primary amine group can participate in polymerization reactions to form polyamides or polyimines, while the dichlorovinyl group offers a site for post-polymerization modification or cross-linking. Amine-functional polymers are widely used in various applications, including coatings, adhesives, and water treatment, due to their reactive nature and ability to interact with surfaces and other materials. polysciences.comgoogle.com
The incorporation of this compound into a polymer backbone would introduce dichlorovinyl functional groups, which could be exploited for various purposes. For example, these groups could serve as sites for grafting other polymer chains, attaching active molecules, or for creating cross-linked networks to enhance the mechanical and thermal properties of the material. While specific polymers derived from this compound are not detailed in available literature, the principles of polymer chemistry suggest its potential utility in creating novel materials with tailored properties.
Table 2: Potential Polymerization Pathways for this compound
| Polymerization Method | Reactive Group | Resulting Polymer Type (Potential) | Potential Applications |
| Polycondensation | Primary amine | Polyamides, Polyimines | High-performance materials, specialty coatings |
| Addition Polymerization | Dichlorovinyl group | Functionalized polyolefins | Modified plastics, composite materials |
| Ring-Opening Polymerization | (After conversion to a cyclic monomer) | Heterocyclic polymers | Specialty resins, functional materials |
Intermediacy in the Synthesis of Advanced Pharmaceutical and Fine Chemical Scaffolds
The synthesis of complex organic molecules, particularly for pharmaceutical applications, often relies on versatile intermediates that can be elaborated into a variety of structures. The chemical functionalities of this compound make it a plausible, though not widely documented, intermediate for the synthesis of advanced pharmaceutical and fine chemical scaffolds. The primary amine can be a key building block for the construction of nitrogen-containing heterocycles, a common feature in many drug molecules.
The dichlorovinyl group provides a handle for a range of chemical transformations. For instance, it could participate in cycloaddition reactions to form cyclic structures or undergo substitution reactions to introduce new functional groups. The combination of the amine and the dichlorovinyl moiety in a single, small molecule offers a concise starting point for the synthesis of complex targets. While the direct application of this compound in the synthesis of known pharmaceuticals is not prominently reported, its potential as a versatile synthon for the exploration of new chemical space is evident from its structure.
Conclusions and Future Research Trajectories
Summary of Key Academic Contributions to 2,3-Dichloroprop-2-en-1-amine Chemistry
Direct academic literature focusing on this compound is sparse. The primary contributions are foundational, centering on the synthesis and reactivity of its immediate precursor, 2,3-dichloroprop-1-ene. Research has established methods for synthesizing 2,3-dichloroprop-1-ene from industrial byproducts like 1,2,3-trichloropropane (B165214), presenting a viable route to this key starting material. researchgate.net
Unaddressed Research Questions and Challenges
The chemistry of this compound is ripe with unanswered questions and significant synthetic challenges. The lack of dedicated research presents a clear opportunity for novel investigation.
Key Unaddressed Research Questions:
Optimized Synthesis: What are the optimal conditions (solvent, temperature, catalyst, pressure) for the selective synthesis of this compound from 2,3-dichloroprop-1-ene and ammonia (B1221849) or an ammonia surrogate?
Regioselectivity: The precursor contains two different C-Cl bonds (allylic and vinylic). A primary challenge is controlling the regioselectivity of the amination to favor substitution at the desired position, as the allylic halide is typically more reactive in S_N reactions. aspirationsinstitute.comunacademy.com
Reactivity Profile: How does this compound behave in subsequent reactions? Which of the remaining chlorine atoms is more susceptible to nucleophilic substitution? Can the amine or the double bond be selectively functionalized?
Stability and Polymerization: What is the inherent stability of the molecule? Given the presence of multiple reactive groups, does it have a tendency to undergo self-reaction or polymerization upon standing?
Full Characterization: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and physical properties are not documented in academic literature.
The following table outlines some of these research gaps and potential methodologies to address them.
| Unaddressed Question | Potential Research Approach | Rationale |
| Selective Synthesis | Reaction screening with various ammonia sources (e.g., NH₃, NH₄OH, Gabriel reagents) under controlled conditions. | To overcome challenges of over-alkylation and determine the most efficient route to the primary amine. acs.orgyoutube.com |
| Reactivity Mapping | Systematic reaction of the compound with various nucleophiles and electrophiles. | To establish a comprehensive reactivity profile and its utility as a synthetic intermediate. |
| Computational Analysis | Density Functional Theory (DFT) calculations. | To predict bond dissociation energies, atomic charges, and reaction pathways, guiding experimental design. researchgate.net |
| Polymerization Potential | Attempted polymerization via radical or transition-metal-catalyzed methods. | To explore its capacity as a monomer for novel functional polymers. |
Emerging Methodologies and Interdisciplinary Opportunities
Modern synthetic and analytical techniques offer powerful tools to tackle the challenges associated with this compound.
Synthetic Methodologies:
Flow Chemistry: Continuous flow reactors could offer precise control over reaction parameters like temperature and mixing, potentially improving the selectivity and safety of the amination reaction, which is often exothermic.
Microwave-Assisted Synthesis: This technique has been shown to accelerate reactions and improve yields in the synthesis of other amines and could be a valuable tool for rapidly screening conditions for the synthesis of the target molecule. thieme-connect.com
Catalytic Amination: Exploring modern transition-metal-catalyzed C-N cross-coupling reactions could provide alternative, highly selective pathways to the desired product, avoiding the often harsh conditions of direct amination.
Interdisciplinary Opportunities:
Computational Chemistry: Collaboration with computational chemists could provide invaluable insight. DFT calculations can predict the relative reactivity of the two C-Cl bonds, model the electronic structure, and forecast the spectroscopic signatures of the molecule, aiding in its identification and characterization. researchgate.net
Materials Science: The bifunctional nature of the molecule (a polymerizable alkene and reactive C-Cl bonds) makes it an interesting candidate for materials science. An interdisciplinary approach could explore its use in creating functional polymers or surface coatings where the chlorine atoms can be later substituted to tailor material properties.
Potential for Novel Applications in Sustainable Chemistry and Advanced Materials
While speculative, the unique structure of this compound suggests several forward-looking applications.
Sustainable Chemistry: The precursor, 2,3-dichloroprop-1-ene, can be synthesized from 1,2,3-trichloropropane, a byproduct of some industrial processes. researchgate.net Developing an efficient synthesis of this compound would represent a form of valorization, converting a waste stream into a value-added chemical. Furthermore, applying green chemistry principles, such as using sustainable solvents or electrochemical methods for its synthesis, could enhance its environmental profile. acs.orgmdpi.com
Advanced Materials: The most promising application lies in polymer chemistry. As a functional monomer, this compound could be used to create specialty polymers. The amine group can influence solubility and adhesion, while the two chlorine atoms offer sites for post-polymerization modification. This could lead to the development of:
Reactive Membranes: Polymers that can be subsequently functionalized for specific filtration or separation tasks.
Adhesives and Coatings: The polar amine functionality could promote adhesion to various substrates.
Functional Resins: Incorporation into resins for 3D printing or composites where the chlorine atoms can be used to anchor other molecules or nanoparticles. Research has shown that copolymers synthesized from 2,3-dichloropropene can be modified by replacing the chlorine atoms. researchgate.net
The following table summarizes the potential applications based on the molecule's structural features.
| Potential Application | Relevant Structural Feature(s) | Justification |
| Functional Monomer | Alkene double bond, Amine group | Allows for polymerization while the amine group imparts specific properties (e.g., pH-responsiveness, hydrophilicity). |
| Cross-linkable Polymers | Two reactive C-Cl bonds | Provides sites for cross-linking polymer chains to enhance mechanical or thermal properties. |
| Chemical Intermediate | Amine, Allylic Chloride, Vinylic Chloride | Serves as a versatile scaffold for synthesizing more complex molecules for pharmaceuticals or agrochemicals. |
| Waste Valorization | Synthesis from industrial byproducts | Aligns with principles of a circular economy and sustainable chemistry. researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 2,3-dichloroprop-2-en-1-amine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via amine formation and chlorine addition reactions. For example, dimethylamine reacts with allyl chloride under controlled chlorination conditions. Optimization involves adjusting molar ratios (e.g., excess dimethylamine to suppress side reactions) and monitoring reaction temperature (ideally <40°C to prevent decomposition). Gas chromatography (GC) or nuclear magnetic resonance (NMR) should validate intermediate purity .
Q. What analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the structure, focusing on chemical shifts for the dichloroalkene (δ 5.5–6.5 ppm for vinylic protons) and amine groups (δ 1.5–3.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can distinguish molecular ion peaks (e.g., m/z 156.06 for CHClN).
- Infrared (IR) Spectroscopy : Identify N-H stretches (~3300 cm) and C-Cl stretches (~600 cm). Cross-validate with literature spectra to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for all procedures to avoid inhalation of volatile chlorinated compounds.
- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services to comply with environmental regulations .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electron density around the dichloroalkene moiety. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites susceptible to nucleophilic attack. Compare results with experimental kinetic data to validate models .
Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Statistical Analysis : Apply multivariate analysis (e.g., principal component analysis) to identify outliers in published datasets.
- Reproducibility Tests : Replicate synthesis and characterization under standardized conditions (e.g., solvent purity, temperature).
- Collaborative Validation : Cross-check data with independent labs using harmonized protocols .
Q. How can this compound serve as a precursor for biologically active compounds, and what are the design considerations?
- Methodological Answer : The compound’s dichloroalkene group enables functionalization via Suzuki coupling or epoxidation. For example:
- Step 1 : React with aryl boronic acids to form biaryl derivatives for antimicrobial testing.
- Step 2 : Assess toxicity using in vitro assays (e.g., MTT assay on human cell lines). Prioritize derivatives with low IC values and high selectivity indices .
Data Presentation Guidelines
| Parameter | Technique | Key Considerations |
|---|---|---|
| Purity Assessment | HPLC | Use C18 columns; mobile phase: acetonitrile/water (70:30) . |
| Reaction Yield | Gravimetric Analysis | Dry samples to constant weight; correct for residual solvents . |
| Biological Activity | Dose-Response Curves | Report EC with 95% confidence intervals; use nonlinear regression models . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
